N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
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Overview
Description
The compound “N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques like X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Scientific Research Applications
Medicinal Chemistry and Drug Development
Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Compound 1, with its unique structure, may serve as a scaffold for designing novel drugs. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its properties for specific therapeutic purposes.
Anticancer Potential
Heterocycles based on the 1,2,3-triazole moiety have demonstrated anticancer activities . Compound 1’s structure suggests potential interactions with cancer-related pathways. Researchers can investigate its effects on cell proliferation, apoptosis, and metastasis. Additionally, its metabolic stability and toxicity profile should be explored.
Antiviral Properties
1,2,3-Triazoles have been associated with antiviral effects . Compound 1 might inhibit viral replication or entry. Investigating its activity against specific viruses (e.g., influenza, herpes simplex) could reveal promising leads for antiviral drug development.
Materials Science
1,2,3-Triazoles exhibit excellent thermal stability . Researchers can explore incorporating compound 1 into polymers, coatings, or materials for specific applications. Its unique structure may impart desirable properties such as flame resistance or enhanced mechanical strength.
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves the reaction of 4-(propan-2-yl)benzaldehyde with ethyl 2-(4-methoxyphenyl)acetate to form 2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form 3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid. The final step involves the reaction of this intermediate with 1-(4-methoxyphenyl)ethylamine to form the desired compound.", "Starting Materials": [ "4-(propan-2-yl)benzaldehyde", "ethyl 2-(4-methoxyphenyl)acetate", "4-amino-3-nitrobenzoic acid", "1-(4-methoxyphenyl)ethylamine" ], "Reaction": [ "4-(propan-2-yl)benzaldehyde + ethyl 2-(4-methoxyphenyl)acetate -> 2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one", "2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one + 4-amino-3-nitrobenzoic acid -> 3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid", "3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid + 1-(4-methoxyphenyl)ethylamine -> N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide" ] } | |
CAS RN |
1326806-82-9 |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide |
Molecular Formula |
C27H30N4O3 |
Molecular Weight |
458.562 |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(2)20-5-7-22(8-6-20)24-17-25-27(33)30(15-16-31(25)29-24)14-13-26(32)28-19(3)21-9-11-23(34-4)12-10-21/h5-12,15-19H,13-14H2,1-4H3,(H,28,32) |
InChI Key |
MPURQUNXPINURK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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